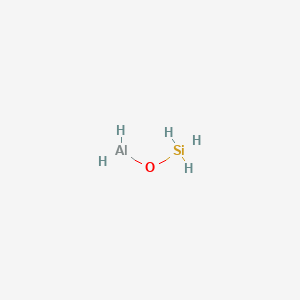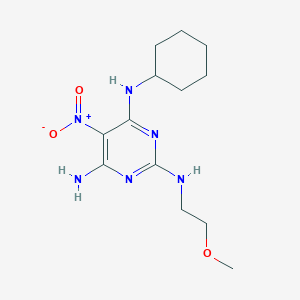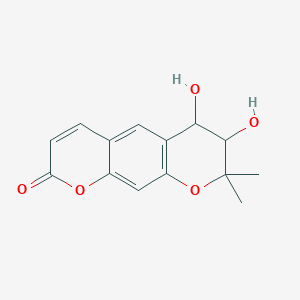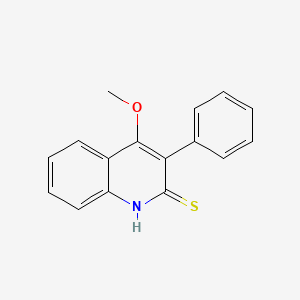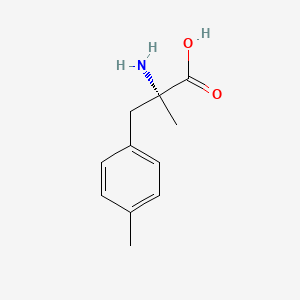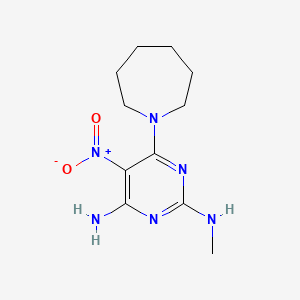
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine typically involves the reaction of azepane with a pyrimidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepan-1-yl and N2-methyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the azepan-1-yl and N2-methyl groups .
Aplicaciones Científicas De Investigación
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(azepan-1-yl)nicotinoyl)guanidine: An acylguanidine-containing compound with antiviral properties.
6-(azepan-1-yl)-N-methylpyrimidin-4-amine: A similar pyrimidine derivative with potential biomedical applications.
Uniqueness
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5294-93-9 |
|---|---|
Fórmula molecular |
C11H18N6O2 |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-2-N-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H18N6O2/c1-13-11-14-9(12)8(17(18)19)10(15-11)16-6-4-2-3-5-7-16/h2-7H2,1H3,(H3,12,13,14,15) |
Clave InChI |
GRVUVFAIJCLCPT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Solubilidad |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


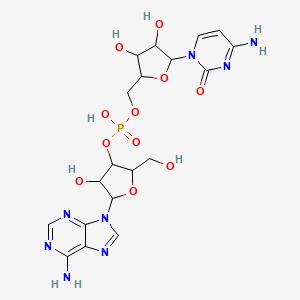
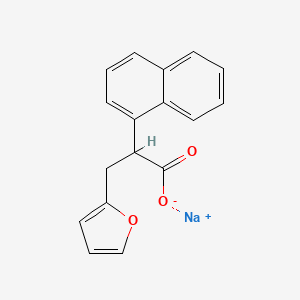
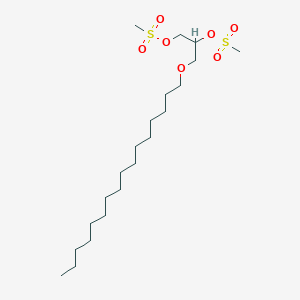
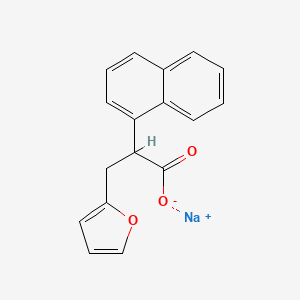
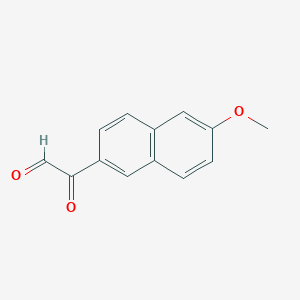
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
